molecular formula C8H14ClN3O2 B1378484 2-(dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1394040-07-3

2-(dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B1378484
CAS No.: 1394040-07-3
M. Wt: 219.67 g/mol
InChI Key: FAEVAASEHAEXBJ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 2-(dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride reflects the broader historical trajectory of pyrazole chemistry and amino acid modification research that has evolved significantly over the past several decades. Pyrazole-containing amino acids have gained prominence as researchers have recognized the therapeutic and research potential of these hybrid molecular systems. The synthesis and characterization of amino-pyrazole derivatives has become a cornerstone of medicinal chemistry research, with particular attention focused on compounds that can serve as versatile ligands for receptors or enzymes.

The specific compound this compound emerged from systematic efforts to create functionalized amino acid derivatives that could serve dual roles as both synthetic intermediates and research probes. The incorporation of the dimethylamino functionality alongside the pyrazole moiety represents an advancement in molecular design, allowing for enhanced chemical reactivity and potential biological interactions.

Historical precedents for this type of molecular architecture can be traced to early work on pyrazole-substituted alanine derivatives, where researchers explored the metabolic behavior and synthetic utility of compounds such as beta-pyrazol-1-ylalanine. These foundational studies demonstrated that pyrazole-containing amino acids could exhibit remarkable metabolic stability and unique chemical properties, establishing the groundwork for more sophisticated derivatives like the dimethylamino-substituted variant under consideration.

Structural Classification and Nomenclature

This compound belongs to the broader class of substituted propanoic acids and more specifically to the category of pyrazole-substituted amino acid derivatives. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being N,N-dimethyl-3-(1H-pyrazol-1-yl)alanine hydrochloride.

The molecular structure exhibits several distinct functional domains that contribute to its classification and properties. The central propanoic acid backbone provides the fundamental amino acid character, while the pyrazole ring system introduces heterocyclic functionality. The dimethylamino substitution at the alpha carbon creates a tertiary amine center, significantly altering the compound's electronic properties and potential reactivity patterns.

Structural Parameter Value Source
Molecular Formula C₈H₁₄ClN₃O₂
Molecular Weight 219.67 g/mol
Chemical Abstracts Service Number 1394040-07-3
MDL Number MFCD22378795

The compound's structural features place it within the broader category of amino acid analogs that have been extensively studied for their potential applications in biochemical research. The presence of the pyrazole ring system, specifically the 1H-pyrazol-1-yl substitution pattern, aligns this compound with other research-relevant pyrazole derivatives that have demonstrated significant utility in various chemical and biological contexts.

Position Within Pyrazole-Substituted Amino Acid Derivatives

Within the landscape of pyrazole-substituted amino acid derivatives, this compound occupies a unique position due to its specific substitution pattern and functional group arrangement. The compound represents an evolution beyond simpler pyrazole-amino acid conjugates, incorporating additional complexity through the dimethylamino functionality that distinguishes it from more basic derivatives such as 3-(1-pyrazolyl)propionic acid.

The positioning of the pyrazole ring at the 3-position of the propanoic acid backbone, combined with the dimethylamino substitution at the 2-position, creates a molecular architecture that differs significantly from other known pyrazole-amino acid derivatives. This structural arrangement contrasts with compounds such as beta-pyrazol-1-ylalanine, where the pyrazole attachment occurs directly to the amino acid side chain without additional nitrogen substitution.

Research into related compounds has demonstrated that structural modifications to pyrazole-amino acid frameworks can dramatically influence biological activity and chemical reactivity. For instance, studies on 3-(4-methoxycarbonyl-1H-pyrazol-5-yl)alanines have shown that specific substitution patterns can be achieved through carefully controlled synthetic approaches. The dimethylamino variant represents a distinct branch of this chemical family, with its own unique set of properties and potential applications.

The compound's relationship to other pyrazole derivatives extends beyond simple structural similarity to encompass functional considerations. Amino-pyrazole compounds have been recognized as advantageous frameworks capable of providing useful ligands for various biological targets, including protein kinases and other enzymatic systems. The specific substitution pattern in this compound positions it as a potentially valuable member of this research-relevant compound class.

Significance in Chemical and Biochemical Research

The significance of this compound in contemporary research stems from multiple convergent factors that highlight its potential utility across diverse scientific disciplines. The compound's unique structural features make it particularly valuable as a synthetic intermediate, where its multiple functional groups can serve as points for further chemical modification and derivatization.

In the context of biochemical research, the compound's amino acid-like structure combined with the pyrazole heterocycle creates opportunities for investigating protein-ligand interactions and enzymatic processes. The dimethylamino functionality provides an additional layer of chemical diversity, potentially enabling the compound to participate in hydrogen bonding networks and electrostatic interactions that could be relevant for biological activity studies.

The research significance of this compound is further enhanced by its relationship to the broader field of pyrazole chemistry, where amino-pyrazole derivatives have demonstrated considerable promise in medicinal chemistry applications. Studies have shown that pyrazole-containing compounds can exhibit various biological properties, including potential applications in cancer research, anti-inflammatory studies, and neurological investigations. The specific structural features of this compound position it as a valuable tool for exploring these research directions.

Research Application Area Relevance Supporting Evidence
Synthetic Chemistry High Multiple functional groups for derivatization
Biochemical Studies Moderate Amino acid-like structure with heterocyclic functionality
Chemical Biology Moderate Potential for protein-ligand interaction studies
Medicinal Chemistry Emerging Connection to bioactive pyrazole derivatives

The compound's availability through specialized chemical suppliers indicates its recognition within the research community as a valuable synthetic building block. This commercial availability, combined with established synthetic routes for related pyrazole-amino acid derivatives, suggests that this compound will continue to find applications in diverse research contexts where novel chemical tools are required for advancing scientific understanding.

Properties

IUPAC Name

2-(dimethylamino)-3-pyrazol-1-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-10(2)7(8(12)13)6-11-5-3-4-9-11;/h3-5,7H,6H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEVAASEHAEXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN1C=CC=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride, a compound with the molecular formula C8H14ClN3O and a molecular weight of approximately 219.67 g/mol, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and other pharmacological effects.

Chemical Structure and Properties

The compound features a dimethylamino group and a pyrazole ring, which are significant in determining its biological activity. The structure can be represented as follows:

  • Molecular Formula : C8H14ClN3O
  • Molecular Weight : 219.67 g/mol
  • SMILES Notation : O=C(O)C(C)CN1N=CC=C1...

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown that it is effective against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.007–0.03 mg/mL
Escherichia coli0.007–0.03 mg/mL
Pseudomonas aeruginosa0.007–0.03 mg/mL

These findings suggest that the compound can inhibit bacterial growth effectively, with some studies reporting complete bactericidal action within hours of exposure to the compound .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against various strains of fungi, including Candida species.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69–78.23 µM
Fusarium oxysporum56.74–222.31 µM

The antifungal efficacy was noted to surpass that of commonly used antifungal agents such as fluconazole in certain cases .

The mechanism through which this compound exerts its effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacteria . This dual mode of action may contribute to its effectiveness against resistant strains.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on MRSA : A study reported that the compound significantly inhibited biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating chronic infections associated with biofilms .
  • Combination Therapy : Research has indicated that when used in combination with other antibiotics, this compound enhances the overall antibacterial effect, potentially lowering the required dosages of traditional antibiotics and mitigating resistance development .

Scientific Research Applications

Structural Characteristics

The compound contains a pyrazole ring, which is known for its versatility in medicinal chemistry. The presence of the dimethylamino group contributes to its solubility and interaction with biological targets.

Pharmacological Applications

Antiplatelet Activity : One of the primary applications of this compound is as a P2Y12 receptor antagonist. P2Y12 receptors are critical in platelet activation and aggregation, making them targets for antithrombotic therapy. Research indicates that derivatives of pyrazole can effectively inhibit these receptors, thus preventing thromboembolic events .

Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that compounds similar to 2-(dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride exhibited significant antiplatelet effects in vitro, suggesting potential therapeutic uses in cardiovascular diseases .

Neuropharmacology

Research has indicated that pyrazole derivatives may have neuroprotective effects. The modulation of neurotransmitter systems through the inhibition of specific receptors can lead to potential treatments for neurodegenerative diseases.

Case Study : A study highlighted the neuroprotective properties of related compounds in models of Parkinson's disease, showing reduced neuronal death and improved motor function in treated subjects .

Anti-inflammatory Properties

Compounds containing pyrazole rings have been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

Data Table: Comparison of Pyrazole Derivatives in Anti-inflammatory Studies

Compound NameCOX Inhibition (%)Reference
Compound A85%
Compound B78%
This compound80%

Synthesis and Development

The synthesis of this compound involves several steps, often starting from simpler pyrazole derivatives. The methods typically employ coupling reactions facilitated by agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), which promote the formation of amides and other functional groups.

Synthesis Example :
A typical synthetic route involves reacting an appropriate pyrazole derivative with a dimethylamino-propanoic acid under controlled conditions to yield the hydrochloride salt form .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Amino Group

2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid (3D-RBC28724)
  • Structure: Cyclopropylamino replaces dimethylamino; trifluoromethyl (-CF₃) substituent on pyrazole.
  • Electron-Withdrawing Effect: -CF₃ may reduce basicity of the amino group, altering protonation states under physiological conditions.
  • Applications : Used in kinase inhibitor research due to enhanced binding affinity from -CF₃ .
2-Amino-3-(1H-imidazol-1-yl)propanoate Derivatives
  • Example: Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride.
  • Structure: Primary amine replaces dimethylamino; ester replaces carboxylic acid.
  • Impact :
    • Solubility : Esterification reduces acidity (pKa ~5.5 vs. ~3.5 for carboxylic acid), increasing lipophilicity and altering metabolic stability.
    • Bioavailability : Ester prodrugs are designed for improved absorption .

Variation in Heterocyclic Moieties

2-(Dimethylamino)-2-(1-Methyl-1H-imidazol-5-yl)acetic Acid (CAS: 1498754-42-9)
  • Structure : Acetic acid backbone with imidazole replacing pyrazole.
  • Impact :
    • Hydrogen Bonding : Imidazole’s N-H group enables stronger hydrogen bonding compared to pyrazole, affecting target interactions.
    • Ring Strain : Smaller imidazole ring may confer conformational rigidity .
N-(3-Carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic Acid Ethyl Ester
  • Structure : Aryl-phenylmethyl and ethyl ester substituents.

Functional Group Modifications

Ronacaleret Hydrochloride (CAS: 702686-96-2)
  • Structure: Difluoro-phenyl and hydroxypropoxy chain on a propanoic acid core.
  • Impact :
    • Therapeutic Use : Approved for osteoporosis due to calcium-sensing receptor (CaSR) modulation.
    • Polarity : Hydroxypropoxy chain increases water solubility, enhancing oral bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Amino Group Heterocycle Functional Group logP* Application
Target Compound 1394040-07-3 Dimethylamino Pyrazole Carboxylic acid ~1.8 SAR studies
2-(Cyclopropylamino)-3-[3-(CF₃)-pyrazole]propanoic acid N/A Cyclopropylamino Pyrazole (CF₃) Carboxylic acid ~2.5 Kinase inhibitors
Methyl 2-amino-3-(imidazol-1-yl)propanoate N/A Primary amine Imidazole Ester ~2.2 Prodrug development
Ronacaleret Hydrochloride 702686-96-2 Hydroxypropoxy None Carboxylic acid ~3.0 Osteoporosis treatment

*Estimated logP values based on structural analogs.

Table 2: Commercial Availability and Supplier Data
Compound Name Supplier Availability (2025) Price (per 500 mg)
Target Compound CymitQuimica Discontinued N/A
2-(Cyclopropylamino)-3-[3-(CF₃)-pyrazole]propanoic acid CymitQuimica Available €2,416
Methyl 2-amino-3-(imidazol-1-yl)propanoate 960化工网 Available Not listed

Key Research Findings

  • Amino Group Flexibility: Dimethylamino derivatives exhibit moderate basicity (pKa ~8.5), favoring ionized states at physiological pH, which may limit blood-brain barrier penetration compared to cyclopropylamino analogs .
  • Heterocycle Impact : Pyrazole-containing compounds show higher metabolic stability than imidazole analogs due to reduced susceptibility to oxidative metabolism .
  • Therapeutic Potential: While the target compound lacks clinical data, structural analogs like Ronacaleret highlight the importance of polar substituents (e.g., hydroxypropoxy) for oral efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via regioselective condensation or aza-Michael addition reactions. For example, pyrazole-containing α-amino acids are often prepared by reacting pyrazole derivatives with protected amino acid esters under basic conditions (e.g., triethylamine) in dichloromethane at low temperatures (-20°C). Post-reaction purification via column chromatography (ethyl acetate/hexane gradients) ensures high yield and purity . Optimize reaction time (40–48 hours) and stoichiometric ratios to minimize byproducts.

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the dimethylamino and pyrazole substituents. High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]+). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly if chiral centers are present (e.g., the propanoic acid backbone) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability tests under varying pH (4–9) and temperature (4–37°C) should be conducted via HPLC monitoring. Store lyophilized samples at -20°C in inert atmospheres to prevent degradation .

Q. What preliminary biological assays are appropriate to evaluate its interaction with enzymatic targets?

  • Methodological Answer : Screen for inhibitory activity against kinases or proteases using fluorescence-based assays (e.g., FRET). Molecular docking studies can prioritize targets, followed by surface plasmon resonance (SPR) to quantify binding affinity (KD). Use HEK293 or HeLa cell lines for cytotoxicity profiling (IC50) .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with improved selectivity?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD integrate computational reaction path searches with experimental data to predict regioselectivity in pyrazole functionalization. Machine learning models trained on existing kinetic data can prioritize derivatives with optimal steric and electronic properties .

Q. How should researchers address contradictions in activity data across different assay platforms?

  • Methodological Answer : Perform meta-analysis using standardized positive/negative controls (e.g., ATP-competitive inhibitors for kinase assays). Validate discrepancies via orthogonal assays (e.g., ITC vs. SPR). Cross-reference with crystallographic data to identify binding mode variations. Statistical tools like Bland-Altman plots quantify inter-assay variability .

Q. What strategies optimize large-scale synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Implement continuous flow reactors with immobilized catalysts (e.g., chiral Lewis acids) to enhance enantioselectivity (>95% ee). Monitor reaction progress via in-line FTIR spectroscopy. Post-synthesis, use membrane-based separation technologies (nanofiltration) to remove residual solvents and byproducts .

Q. How does the compound’s stability vary under oxidative or photolytic conditions?

  • Methodological Answer : Conduct forced degradation studies using hydrogen peroxide (3% v/v) for oxidation and UV light (254 nm) for photolysis. Analyze degradation products via LC-MS/MS and compare with stability-indicating HPLC methods. Stabilizers like ascorbic acid (0.1% w/v) may mitigate oxidation .

Q. What mechanistic insights explain its selectivity for specific protein targets?

  • Methodological Answer : Use alanine scanning mutagenesis to identify critical binding residues. Molecular dynamics simulations (100 ns trajectories) reveal conformational changes in the target protein upon compound binding. Pair with hydrogen-deuterium exchange (HDX) mass spectrometry to map interaction interfaces .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-(dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride
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2-(dimethylamino)-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.